N-(isoquinolin-5-ylmethyl)-N-methylamine
Overview
Description
1-(Isoquinolin-5-yl)-N-methylmethanamine is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline
Mechanism of Action
Target of Action
The primary target of 1-(isoquinolin-5-yl)-N-methylmethanamine, also known as N-(isoquinolin-5-ylmethyl)-N-methylamine, is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a member of the transient receptor potential (TRP) superfamily and is highly localized on peripheral and central processes of nociceptive afferent fibers .
Mode of Action
This compound acts as a potent and selective antagonist at both human and rat TRPV1 receptors . It blocks the activation of TRPV1 receptors by various stimuli, including capsaicin, protons, heat, and various endogenous lipid agonists such as anandamide and N-arachidonoyl-dopamine .
Biochemical Pathways
The compound’s action on TRPV1 receptors affects the nociceptive signaling pathways . By blocking the activation of TRPV1, it inhibits the influx of cations triggered by noxious stimuli, thereby reducing the transmission of pain signals .
Result of Action
The antagonistic action of this compound on TRPV1 receptors leads to a reduction in pain signals. It has been shown to effectively relieve acute and chronic inflammatory pain and postoperative pain . It dose-dependently reduces capsaicin-induced mechanical hyperalgesia .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, inflammation can enhance the sensitivity of TRPV1 receptors, thereby increasing the compound’s efficacy in relieving inflammatory pain . .
Biochemical Analysis
Biochemical Properties
1-(Isoquinolin-5-yl)-N-methylmethanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with transient receptor potential vanilloid 1 (TRPV1) receptors, acting as an antagonist . This interaction inhibits the activation of TRPV1 receptors by capsaicin, protons, and heat, thereby modulating pain perception and inflammatory responses . Additionally, 1-(isoquinolin-5-yl)-N-methylmethanamine forms adducts with Lewis acids, such as BF3, indicating its potential to participate in various biochemical pathways .
Cellular Effects
1-(Isoquinolin-5-yl)-N-methylmethanamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the activation of TRPV1 channels in rat dorsal root ganglion neurons, thereby reducing pain perception . This compound also affects the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation, apoptosis, and metabolism . By modulating these pathways, 1-(isoquinolin-5-yl)-N-methylmethanamine can influence cellular functions and responses to external stimuli.
Molecular Mechanism
The molecular mechanism of 1-(isoquinolin-5-yl)-N-methylmethanamine involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. As a TRPV1 antagonist, it binds to the TRPV1 receptor and prevents its activation by various stimuli . This binding interaction leads to the inhibition of calcium influx and subsequent downstream signaling events, resulting in reduced pain perception and inflammation . Additionally, 1-(isoquinolin-5-yl)-N-methylmethanamine may interact with other proteins and enzymes involved in cellular signaling pathways, further modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(isoquinolin-5-yl)-N-methylmethanamine have been observed to change over time. In in vitro studies, 1-(isoquinolin-5-yl)-N-methylmethanamine has shown consistent inhibition of TRPV1 activation over extended periods, indicating its potential for sustained therapeutic effects
Dosage Effects in Animal Models
The effects of 1-(isoquinolin-5-yl)-N-methylmethanamine vary with different dosages in animal models. In studies involving rats, the compound has been shown to dose-dependently reduce capsaicin-induced mechanical hyperalgesia, with an effective dose (ED50) of 45 μmol/kg . Higher doses of 1-(isoquinolin-5-yl)-N-methylmethanamine have also been effective in models of inflammatory and postoperative pain . At very high doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
1-(Isoquinolin-5-yl)-N-methylmethanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination . Additionally, 1-(isoquinolin-5-yl)-N-methylmethanamine may affect metabolic flux and metabolite levels, influencing overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 1-(isoquinolin-5-yl)-N-methylmethanamine is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to interact with TRPV1 receptors, which are highly localized on peripheral and central processes of nociceptive afferent fibers . This interaction facilitates its transport and accumulation in target tissues, where it exerts its effects on pain perception and inflammation .
Subcellular Localization
The subcellular localization of 1-(isoquinolin-5-yl)-N-methylmethanamine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the plasma membrane, where it interacts with TRPV1 receptors . Additionally, its distribution within other cellular compartments, such as the cytoplasm and nucleus, may be modulated by specific binding interactions and cellular signaling events .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoquinolin-5-ylmethyl)-N-methylamine can be achieved through several methods. One common approach involves the reaction of isoquinoline with formaldehyde and methylamine under acidic conditions. This reaction typically proceeds via a Mannich reaction, where the isoquinoline acts as the nucleophile, and the formaldehyde and methylamine form the electrophilic iminium ion intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-(Isoquinolin-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine forms.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-(Isoquinolin-5-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, which shares the core structure but lacks the N-methylmethanamine group.
Quinoline: A structural isomer of isoquinoline with different chemical properties.
Papaverine: A naturally occurring isoquinoline alkaloid with vasodilatory properties.
Uniqueness
1-(Isoquinolin-5-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-isoquinolin-5-yl-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-12-7-9-3-2-4-10-8-13-6-5-11(9)10/h2-6,8,12H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEHQGMKUUTMCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586304 | |
Record name | 1-(Isoquinolin-5-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157610-84-9 | |
Record name | N-Methyl-5-isoquinolinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157610-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Isoquinolin-5-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.